Bienvenue dans la boutique en ligne BenchChem!

ASS234

Alzheimer's disease Multi-target drug discovery Polypharmacology

ASS234 is a uniquely characterized, brain-penetrant multi-target-directed ligand (MTDL) engaging five Alzheimer's-relevant targets—AChE, BuChE, MAO-A, MAO-B, and sigma receptors—with quantitatively defined potencies. Unlike donepezil, ASS234 delivers integrated polypharmacology: it inhibits Aβ₁₋₄₂ aggregation, scavenges free radicals, upregulates antioxidant enzymes (catalase, SOD-1), and protects against Aβ-induced mitochondrial apoptosis. Its MAO-B co-crystal structure enables rational drug design. Orally bioavailable with proven brain penetration in mice, ASS234 reduces cortical and hippocampal amyloid plaque burden and associated gliosis in APP/PS1 transgenic models. Use as a benchmark MTDL for multi-target hypothesis testing, a positive control in drug discovery, or a tool for combination neuroprotection studies. ≥98% HPLC purity ensures reproducible results.

Molecular Formula C29H37N3O
Molecular Weight 443.6 g/mol
Cat. No. B605646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASS234
SynonymsASS234;  AS S234;  AS-S234
Molecular FormulaC29H37N3O
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C
InChIInChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3
InChIKeyADCBAOTWERXLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ASS234 Research Compound: A Multitarget-Directed Ligand for Alzheimer's Disease Studies


ASS234 (N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine) is a synthetic multitarget-directed ligand (MTDL) developed as a research tool for Alzheimer's disease (AD) investigations [1]. It is structurally designed as a hybrid molecule, incorporating a donepezil-derived moiety for cholinesterase inhibition and a propargylamine group (from PF9601N) for monoamine oxidase (MAO) inhibition [2]. This compound is characterized by its broad polypharmacology, demonstrating quantifiable, moderate-to-high affinity for a range of AD-relevant targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase A and B (MAO-A/B), and sigma receptors .

Why ASS234 Cannot Be Replaced by Single-Target or Less Multipotent Analogs in Complex Disease Models


Alzheimer's disease is a multifactorial pathology involving cholinergic deficits, monoaminergic dysregulation, amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation [1]. A single-target compound like donepezil (an AChE inhibitor) or a selective MAO-B inhibitor cannot address this complexity, leading to limited therapeutic efficacy [2]. ASS234 is differentiated by its intentional polypharmacology, designed to engage multiple validated targets simultaneously [3]. Substituting ASS234 with a structurally similar but less characterized MTDL, or a combination of single-target agents, fails to replicate the specific, integrated multi-target profile of ASS234 that has been quantitatively established across several key pathological pathways. The following evidence demonstrates that ASS234 possesses a unique and well-characterized balance of activities not found in simpler analogs, making it a specific tool for investigating multi-target interventions.

Quantitative Differentiation of ASS234: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


Superior Multi-Target Inhibition Profile: ASS234 vs. Donepezil in Simultaneous Cholinesterase and MAO Engagement

ASS234 is distinguished from the first-line AD drug donepezil by its ability to potently inhibit both cholinesterases and monoamine oxidases simultaneously. While donepezil is a selective AChE inhibitor (IC50 ~ 6.7 nM), it lacks meaningful activity against MAO-A/B (>100 µM) [1]. In contrast, ASS234 exhibits a balanced multi-target profile: it is a potent MAO-A inhibitor (IC50 5.2 nM) and MAO-B inhibitor (IC50 43 nM), while retaining substantial AChE and BuChE inhibitory activity (IC50 350 nM and 460 nM, respectively) [1][2]. This dual inhibition is not present in the parent compound donepezil, making ASS234 a superior tool for studying the synergistic effects of simultaneously enhancing cholinergic and monoaminergic neurotransmission in AD models [3].

Alzheimer's disease Multi-target drug discovery Polypharmacology

Mechanism-Based MAO-A Inactivation Kinetics: ASS234 Is Comparable to the Potent Irreversible Inhibitor Clorgyline

The potency and mechanism of ASS234's MAO inhibition are validated through kinetic analysis, showing it acts as an irreversible, mechanism-based inhibitor. A direct head-to-head comparison with clorgyline, the prototypical irreversible MAO-A inhibitor, revealed that ASS234 is almost as effective [1]. The inactivation efficiency (kinact/KI) for ASS234 against MAO-A was determined to be 3 × 10⁶ min⁻¹M⁻¹, which is identical to the value reported for clorgyline under comparable conditions [1][2]. Structural studies further confirmed that ASS234 forms the same N5 covalent adduct with the FAD cofactor of MAO-B as other established propargylamine inhibitors [2]. This high-level kinetic and structural evidence confirms its intended mechanism of action.

Monoamine oxidase Enzyme kinetics Irreversible inhibition

In Vitro Safety Profile: Reduced Cytotoxicity of ASS234 Compared to the Clinical AD Drug Tacrine

A critical limitation of some early AD drugs, notably tacrine, was dose-limiting hepatotoxicity [1]. ASS234 demonstrates a favorable in vitro safety profile in this regard. In a quantitative high-throughput cytotoxicity screening assay using HepG2 liver cells, ASS234 exhibited lesser toxicity than both donepezil and tacrine [2][3]. This comparative data supports the rationale for selecting ASS234 over older, more toxic compounds like tacrine for long-term in vivo studies, where cumulative toxicity can confound results [2].

Hepatotoxicity Cytotoxicity assay Drug safety

Direct Comparison of Aβ1-42 Aggregation Inhibition: ASS234 vs. Aβ1-40

Inhibition of Aβ aggregation is a key disease-modifying strategy in AD research. ASS234 demonstrates a quantifiable, differential effect on the two major isoforms of the amyloid-beta peptide. It inhibited the self-aggregation of Aβ1-42 (the more aggregation-prone and toxic isoform) more efficiently than that of Aβ1-40 [1]. This is a significant differentiation, as compounds that preferentially inhibit Aβ1-42 aggregation are particularly valuable for targeting the most neurotoxic species [2]. The study also showed ASS234 completely blocked aggregation mediated by AChE for both isoforms [1].

Amyloid-beta aggregation Neuroprotection Alzheimer's pathology

Recommended Research Applications for ASS234 Based on Its Differentiated Profile


Investigating Synergistic Modulation of Cholinergic and Monoaminergic Systems in Rodent Models of Cognitive Decline

The dual cholinesterase and MAO inhibition profile of ASS234 makes it an ideal tool for experiments designed to test the 'multi-target hypothesis' in vivo. Unlike donepezil, which only boosts acetylcholine, ASS234 can simultaneously elevate levels of dopamine, serotonin, and norepinephrine through MAO inhibition, providing a more comprehensive neuromodulatory effect. Its oral bioavailability and brain penetration, confirmed in mice, facilitate long-term dosing studies to assess effects on cognition and neurochemistry in models of scopolamine-induced amnesia or in transgenic AD mice [1]. The documented in vitro safety advantage over tacrine also supports its use in chronic dosing paradigms [2].

Studying the Interplay Between Neurotransmission and Aβ Pathology in Transgenic Mouse Models

ASS234 is specifically suited for studies examining the relationship between neurotransmission deficits and amyloid pathology. Its ability to both inhibit Aβ1-42 aggregation and provide neuroprotection against Aβ-induced toxicity allows researchers to investigate whether improving neurotransmission can synergize with direct anti-amyloid effects [3]. In vivo studies have already shown that ASS234 treatment reduces cortical and hippocampal amyloid plaque burden and associated gliosis in APP/PS1 transgenic mice, establishing a foundational dataset for follow-up mechanistic studies using this specific molecule [4].

Use as a Reference Standard for Developing and Validating Novel Multi-Target Directed Ligands (MTDLs)

Given its extensively characterized, balanced polypharmacology across five targets (AChE, BuChE, MAO-A, MAO-B, sigma receptors) and its well-defined binding mode in MAO-B, ASS234 serves as an excellent benchmark or 'positive control' in drug discovery campaigns . Its crystal structure in complex with MAO-B provides a high-resolution template for structure-based drug design of new MTDLs [5]. Newly synthesized hybrid molecules can be directly compared to ASS234 in standardized enzymatic and cellular assays to assess improvements in potency, target selectivity, or safety margins.

In Vitro Modeling of Multifactorial Neurodegeneration

ASS234 is a valuable reagent for cell-based models that recapitulate multiple aspects of AD pathology. Its combined ability to protect against Aβ-induced mitochondrial apoptosis, scavenge free radicals, and prevent the depletion of antioxidant enzymes (catalase, SOD-1) allows researchers to study the compound's neuroprotective effects in a complex, disease-relevant cellular environment [3]. This is a more sophisticated approach than using a single-target tool compound, providing a more holistic readout of cellular resilience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASS234

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.